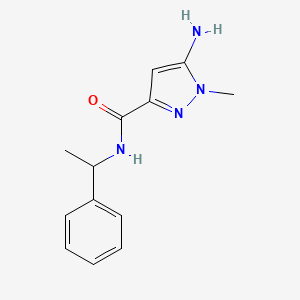

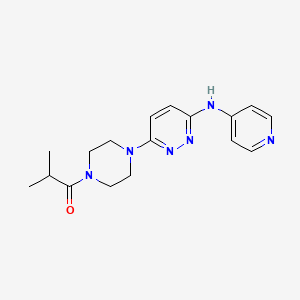

![molecular formula C10H11NO2S B2995780 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone CAS No. 2034295-91-3](/img/structure/B2995780.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific physical and chemical properties for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone .科学的研究の応用

Synthesis and Chemical Reactivity

In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction highlights the transformation of furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using 2-aminothiophenol and 2-aminophenol. This process is notable for its good yields, high selectivity, and efficiency, supported by nOe studies and X-ray crystallography to establish product structures (B. Reddy et al., 2012).

Phosphomolybdic Acid as a Catalyst outlines the use of phosphomolybdic acid in facilitating the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines to produce trans-4,5-disubstituted cyclopentenone derivatives, emphasizing the reaction's high selectivity and efficiency (B. Reddy et al., 2012).

Methodological Advances

Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams describes the conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, offering a novel approach to synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method provides an alternative route for drug design (Karen Mollet et al., 2012).

Polyfunctionalized Heptane Building Blocks details a synthetic methodology for preparing polyfunctionalized heptane building blocks with four stereocenters. The process uses 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one, demonstrating the methodology's application in complex molecule synthesis (Á. Montaña et al., 1999).

Novel Compounds and Syntheses

Diels-Alder Reaction for Quinone-Annelated Compounds explores the synthesis of quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptane derivatives using 4,6-dihydrothieno[3,4-c]furan-5,5-dioxide, offering new routes for antineoplastic antibiotics (Takayoshi Suzuki et al., 1991).

特性

IUPAC Name |

furan-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSOHAGZYABYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2995714.png)

![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)